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molecular formula C8H16O2 B1269785 7-Octene-1,2-diol CAS No. 85866-02-0

7-Octene-1,2-diol

Cat. No. B1269785
M. Wt: 144.21 g/mol
InChI Key: UXGHWJFURBQKCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04814322

Procedure details

198 g (6.6 mol) of sodium hydride (80% strength) and 500 g of toluene are introduced into a flask, and the mixture is heated to the reflux temperature. 432 g (3 mol) of 7-octene-1,2-diol, dissolved in 1,500 g of toluene, are then added over 3 hours, and the mixture is stirred at the reflux temperature until hydrogen evolution is complete. 830 g (6.6 mol) of dimethyl sulphate are added over 4 hours, and the mixture is stirred for a further 2 hours. After addition of 50 ml of methanol, 1,500 g of water are added in order to dissolve the precipitate. The phases are separated and the organic phase is distilled. 420 g of 1,2-dimethoxyoct-7-ene having a boiling point of 80° C./10 mbar, corresponding to a yield of 81% of theory) are obtained.
Quantity
198 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
432 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
830 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:12])[CH:4](O)[CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH2:10].[H][H].S([O:20][CH3:21])(OC)(=O)=O.[C:22]1(C)C=CC=CC=1>O.CO>[CH3:22][O:12][CH2:3][CH:4]([O:20][CH3:21])[CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH2:10] |f:0.1|

Inputs

Step One
Name
Quantity
198 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
500 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
432 g
Type
reactant
Smiles
C(C(CCCCC=C)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
830 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to the reflux temperature
ADDITION
Type
ADDITION
Details
are then added over 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
are added in order
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the precipitate
CUSTOM
Type
CUSTOM
Details
The phases are separated
DISTILLATION
Type
DISTILLATION
Details
the organic phase is distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCC(CCCCC=C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 420 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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